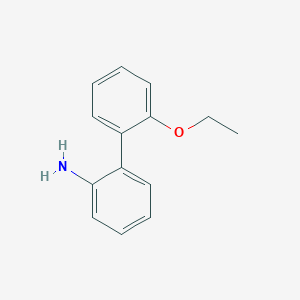

2'-Ethoxy-biphenyl-2-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2'-Ethoxy-biphenyl-2-ylamine, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Biologische Aktivität

2'-Ethoxy-biphenyl-2-ylamine is an organic compound with significant potential in various biological applications. Characterized by its unique biphenyl structure and functional groups, this compound has been the subject of research due to its diverse biological activities, including antioxidant properties, applications in proteomics, and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅NO, with a molecular weight of 213.28 g/mol. The compound features an ethoxy group (–O–C₂H₅) at the 2' position and an amino group (–NH₂) at the 2 position of the biphenyl structure. This configuration enhances its solubility and biological activity while potentially reducing toxicity compared to other similar compounds.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : Compounds similar to this compound have demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases.

- Proteomics Applications : It serves as a cleavable linker in biotinylation processes, facilitating the study of protein-protein interactions. The flexibility provided by the ethoxy group helps prevent steric hindrance during these interactions.

- Potential Drug Interactions : Studies suggest that this compound may interact with various biological targets, influencing enzyme activity and signaling pathways due to its amine group capable of forming hydrogen bonds.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Aminobiphenyl | C₁₂H₁₁N | Lacks ethoxy group; used as a precursor in dyes. |

| 4-Ethoxyaniline | C₉H₁₃NO | Ethoxy at para position; exhibits different reactivity. |

| 4-Aminobiphenyl | C₁₂H₁₁N | Contains amino at para position; known for carcinogenic properties. |

| N,N-Diethylaminobenzene | C₁₂H₁₅N | Similar structure; used in dye synthesis. |

The unique positioning of the ethoxy and amino groups in this compound contributes to distinct chemical reactivity profiles compared to its analogs, potentially enhancing its biological activity while minimizing toxicity.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Antioxidant Activity : In vitro studies have shown that derivatives of biphenyl compounds exhibit significant antioxidant properties, which could be harnessed for therapeutic applications against oxidative stress-related diseases.

- Biotinylation Techniques : The application of this compound as a linker in biotinylation has been documented in proteomics research, showcasing its utility in studying protein interactions and functions.

- Drug Interaction Studies : Computational models have been employed to predict the binding affinity of this compound with various biological targets, highlighting its potential as a lead compound for drug development .

Eigenschaften

IUPAC Name |

2-(2-ethoxyphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-16-14-10-6-4-8-12(14)11-7-3-5-9-13(11)15/h3-10H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPIOZKKCCRTJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.